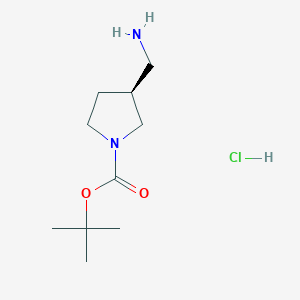

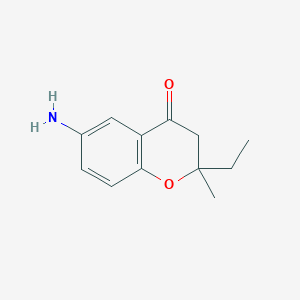

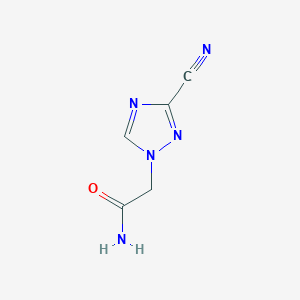

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

Descripción general

Descripción

Piperazine is a common component in a variety of pharmaceutical and industrial compounds. It’s an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been synthesized and evaluated for their inhibitory activities toward acetylcholinesterase (AChE) .

Synthesis Analysis

Piperazine derivatives can be synthesized in medium to good yields by acylation reactions of piperazine with various agents . For example, unsaturated piperazine and homopiperazine derivatives were synthesized by acylation reactions of piperazine and homopiperazine with methacrylic anhydride and benzoyl chloride .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be determined by various methods such as melting point analysis, 1 H NMR, 13 C NMR, HRMS, and FTIR .Chemical Reactions Analysis

Piperazine containing dihydrofuran compounds can be obtained from radical addition and cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds .Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s a weak base with two pKb of 5.35 and 9.73 at 25 °C .Aplicaciones Científicas De Investigación

Piperazine-Based Catalysts

Piperazine-based compounds have been developed as catalysts in chemical synthesis. For example, a new piperazine-based dicationic Bronsted acidic ionic salt was prepared and used as an efficient and reusable catalyst for the synthesis of pyrimidine derivatives and pyrano[2,3-d]pyrimidinone (thione) derivatives. This method offers advantages such as low catalyst usage, ease of work-up, short reaction times, excellent yields, and acceptable reusability of the catalyst (Darvishzad et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Some piperazine derivatives have been synthesized and shown to possess antimicrobial activities. For example, novel triazole derivatives containing piperazine were found to exhibit good or moderate activities against various microorganisms (Bektaş et al., 2007).

Central Pharmacological Activity

Piperazine derivatives are known for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications. The piperazine moiety is a common structural element in many therapeutic drugs, such as clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) (Brito et al., 2018).

Synthesis of Heterocyclic Compounds

Piperazine derivatives have been used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For instance, one-pot synthesis methods have been reported for creating 1,4-disubstituted piperazine-2,5-diones, a core structure in many drugs and natural products with a wide spectrum of biological activities (Cho et al., 2004).

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives have important pharmacological properties . For instance, some piperazine derivatives have been found to inhibit eIF4A3, a protein involved in mRNA transport and nonsense-mediated mRNA decay .

Mode of Action

It is known that some piperazine derivatives can inhibit the function of their targets, leading to changes in cellular processes .

Biochemical Pathways

Inhibition of eif4a3 by some piperazine derivatives can affect mrna transport and nonsense-mediated mrna decay .

Pharmacokinetics

Some piperazine derivatives have been found to have improved physicochemical and admet profiles, indicating good absorption, distribution, metabolism, and excretion characteristics .

Result of Action

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Additionally, it interacts with eIF4A3, a protein involved in the initiation of translation, thereby influencing protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission . This compound also affects cell signaling pathways by modulating the activity of eIF4A3, which plays a crucial role in the regulation of gene expression . Furthermore, it has been observed to influence cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active site of acetylcholinesterase, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased neurotransmitter levels. Additionally, the compound interacts with eIF4A3, inhibiting its function and subsequently affecting the translation initiation process . These molecular interactions result in changes in gene expression and protein synthesis, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme conditions such as high temperature and pH variations. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and eIF4A3, resulting in persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling without significant adverse effects . At higher doses, it can cause toxicity, manifesting as gastrointestinal disturbances and neurotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic processing. These interactions influence metabolic flux and the levels of various metabolites, impacting its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it binds to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with acetylcholinesterase and eIF4A3 . Additionally, it can translocate to the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

5-(piperazine-1-carbonyl)-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.2ClH/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYQPHOEVQXKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC(=O)C=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)

amine](/img/structure/B1520738.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)

![9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride](/img/structure/B1520746.png)